9-(4-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one
Overview
Description
9-(4-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one is a heterocyclic compound that belongs to the class of imidazobenzimidazoles This compound is characterized by its unique structure, which includes an imidazole ring fused to a benzimidazole ring, with a 4-methylbenzyl group attached to the nitrogen atom at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one typically involves the cyclocondensation of o-phenylenediamine with appropriate aldehydes or ketones. One common method involves the reaction of o-phenylenediamine with 4-methylbenzaldehyde in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester. The reaction is usually carried out under reflux conditions at elevated temperatures (140-220°C) for several hours to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Microwave-assisted synthesis, for example, involves heating a mixture of o-phenylenediamine and 4-methylbenzaldehyde in the presence of PPA under controlled microwave irradiation, resulting in a significant reduction in reaction time and improved yield .
Chemical Reactions Analysis
Types of Reactions
9-(4-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methylbenzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced imidazobenzimidazole derivatives.
Substitution: Formation of substituted imidazobenzimidazole derivatives with various functional groups.
Scientific Research Applications
9-(4-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 9-(4-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit the activity of certain enzymes involved in cell proliferation and survival pathways, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities, used as an anthelmintic and antifungal agent.
4-methylbenzyl derivatives: Compounds with similar substituents that exhibit various biological activities.
Uniqueness
9-(4-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness enhances its potential as a versatile scaffold for drug development and materials science applications .
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-1H-imidazo[1,2-a]benzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-6-8-13(9-7-12)10-19-14-4-2-3-5-15(14)20-11-16(21)18-17(19)20/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEWAXIANXZDFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N4C2=NC(=O)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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